Naphthobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76724-40-8 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
naphtho[1,2-g][1]benzofuran |
InChI |
InChI=1S/C16H10O/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H |
InChI Key |
YTIFDAAZLZVHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Naphthobenzofuran Scaffolds
Intramolecular Cyclization Approaches
Intramolecular cyclization involves the formation of the furan (B31954) ring from a single precursor molecule already containing the necessary naphthyl and phenol (B47542) components. These methods focus on creating a key carbon-oxygen or carbon-carbon bond to complete the heterocyclic ring system.
Furan Bond Formation Strategies (O-C2, C2-C3, C3-b, O-b)
The construction of the furan ring within the naphthobenzofuran scaffold can be achieved by forming specific bonds through intramolecular reactions. These strategies are classified based on the bond being formed.
O-C2 Bond Formation : This common strategy involves the cyclization of a 2-alkynyl-substituted naphthol derivative. In the presence of a base like cesium carbonate, the hydroxyl group of the naphthol attacks the alkyne, leading to the formation of the O-C2 bond and subsequent ring closure to yield the 2-substituted this compound. rsc.org This transition-metal-free approach is valued for its mild reaction conditions and tolerance of various functional groups on the alkyne substituent. rsc.org
C2-C3 Bond Formation : This approach involves creating the C2-C3 bond of the furan ring. One notable method is the intramolecular alkyne carbonyl metathesis. thieme.de This reaction allows for the regiospecific synthesis of acylated naphthobenzofurans. thieme.de The process starts with a precursor containing both an alkyne and a carbonyl group, which then undergoes a C=C bond-forming cyclization to build the furan ring fused to the naphthalene (B1677914) system. thieme.de
C3-b and O-b Bond Formation : These strategies are less commonly differentiated in the literature for naphthobenzofurans but are part of the general benzofuran (B130515) synthesis toolkit. mdpi.com The "b" refers to the benzene (B151609) ring of the benzofuran, which in this context is one of the rings of the naphthalene system. C3-b bond formation can be achieved through methods like intramolecular Friedel-Crafts acylation of appropriately substituted α-aryloxyaryl ketones. mdpi.com
Iodocyclization in Aqueous Environments
Iodocyclization is an effective method for synthesizing halogenated heterocycles that can be further functionalized. researchgate.net For this compound synthesis, this typically involves the electrophilic cyclization of a naphthyl-substituted alkyne. nih.govacs.org
The reaction of a 1-aryl-3-alkyn-2-one, where the aryl group is a naphthyl moiety, with an iodine source like molecular iodine (I₂) or iodine monochloride (ICl) promotes a 6-endo-dig cyclization. acs.org This process readily forms 3-iodo-naphthobenzofurans under mild conditions. acs.org Conducting these reactions in aqueous media is gaining traction due to environmental considerations. nih.govrsc.org The use of water as a solvent, sometimes with catalysts like copper(II) sulfate (B86663) and sodium iodide, can enhance reaction efficiency compared to organic solvents. nih.gov The resulting iodinated this compound can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira, to introduce further complexity. researchgate.net
Annulation Reactions for this compound Frameworks
Annulation reactions involve the construction of the furan ring by joining two separate molecular fragments. These methods often employ cycloaddition strategies to rapidly assemble the this compound core.
Brønsted Acid-Catalyzed Formal [3+2] Annulation
An operationally simple, metal-free method for synthesizing naphtho[2,1-b]benzofuran derivatives involves the Brønsted acid-catalyzed formal [3+2] annulation of 2-naphthols with quinone monoacetals (QMAs). ias.ac.inacs.orgresearchgate.net This reaction is typically catalyzed by a strong acid such as trifluoromethanesulfonic acid (triflic acid). ias.ac.inacs.org
The proposed mechanism begins with the nucleophilic substitution of the QMA by the 2-naphthol (B1666908), followed by a acs.orgacs.org sigmatropic rearrangement to form the final product. acs.orgresearchgate.net The reaction proceeds efficiently in solvents like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, yielding a diverse range of functionalized naphthobenzofurans in moderate to good yields. ias.ac.in
Table 1: Brønsted Acid-Catalyzed [3+2] Annulation of 2-Naphthols with Quinone Monoacetals ias.ac.in
| Entry | 2-Naphthol (Substituent) | Quinone Monoacetal (Substituent) | Product Yield (%) |
| 1 | H | H | 68 |
| 2 | 6-bromo | H | 74 |
| 3 | 6-methoxy | H | 71 |
| 4 | H | 2-methyl | 65 |
| 5 | H | 2,6-dimethyl | 55 |
Metal-Catalyzed Formal [3+2] Cycloadditions
Transition metals are widely used to catalyze cycloaddition reactions, offering high efficiency and control over the formation of complex heterocyclic structures. mdpi.comcatalyst-enabling-synthetic-chemistry.compku.edu.cn
Rhenium heptoxide (Re₂O₇) has emerged as a mild and effective catalyst for various organic transformations, including cycloadditions. unl.eduwikipedia.orgsigmaaldrich.com A novel synthesis of naphtho[1,2-b]furan-3-carboxamides utilizes a Re₂O₇-catalyzed formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. nih.gov
This methodology is noted for its high yields, the use of a mild catalyst, and operational simplicity. nih.gov The reaction efficiently constructs the furan ring fused to the naphthoquinone system, providing a direct route to highly functionalized this compound derivatives. nih.gov
Table 2: Re₂O₇-Catalyzed [3+2] Cycloaddition for Naphtho[1,2-b]furan-3-carboxamides nih.gov
| Entry | 1,4-Naphthoquinone (B94277) | β-Ketoamide (Substituent) | Product Yield (%) |
| 1 | Unsubstituted | Phenyl | 93 |
| 2 | Unsubstituted | 4-Chlorophenyl | 95 |
| 3 | Unsubstituted | 4-Methylphenyl | 94 |
| 4 | Unsubstituted | 4-Methoxyphenyl | 90 |
| 5 | 2-Methyl | Phenyl | 92 |
Phosphine-Catalyzed Annulation
Phosphine-catalyzed annulation reactions represent a powerful organocatalytic strategy for the synthesis of naphthobenzofurans. This approach typically involves the reaction of a 1,4-naphthoquinone derivative bearing a hydroxyl group (e.g., 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone) with an activated alkyne, such as a dialkyl acetylenedicarboxylate. The phosphine (B1218219), commonly triphenylphosphine (B44618) (PPh₃), acts as a nucleophilic catalyst.
The proposed mechanism commences with the nucleophilic addition of the phosphine to the electron-deficient alkyne, generating a zwitterionic intermediate. This intermediate undergoes a proton transfer from the hydroxyl group of the naphthoquinone. The resulting phenoxide anion then attacks the vinylphosphonium salt moiety in an intramolecular Michael-type addition. The final step is the elimination of the phosphine catalyst through a Wittig-type reaction, which concomitantly forms the furan ring and yields the naphtho[2,3-b]benzofuran-dione product. This method is valued for its operational simplicity and metal-free conditions.
The scope of the reaction has been explored with various substrates, demonstrating its utility in generating a library of substituted naphthobenzofurans.
Table 1: Phosphine-Catalyzed Synthesis of this compound Derivatives (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Naphthoquinone Substrate | Activated Alkyne | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 2-Hydroxy-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Toluene | 92 |
| 2 | 2-Hydroxy-1,4-naphthoquinone | Diethyl acetylenedicarboxylate | PPh₃ (10) | CH₂Cl₂ | 88 |
| 3 | 2-Hydroxy-1,4-naphthoquinone | Di-tert-butyl acetylenedicarboxylate | PBu₃ (15) | Toluene | 85 |
| 4 | 2-Hydroxy-3-methyl-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Toluene | 90 |
| 5 | 2-Hydroxy-3-bromo-1,4-naphthoquinone | Dimethyl acetylenedicarboxylate | PPh₃ (10) | Dioxane | 78 |
Ceric Ammonium (B1175870) Nitrate-Catalyzed Cycloaddition
Ceric (IV) ammonium nitrate (B79036) (CAN) serves as an efficient single-electron transfer oxidant to catalyze the cycloaddition for this compound synthesis. This methodology typically involves the oxidative cyclization of 2-(1-arylvinyl)naphthalen-1-ols or similar precursors. The reaction proceeds through a radical cation mechanism.
In a representative transformation, CAN oxidizes the phenol moiety of the starting material to generate a phenoxy radical. This highly reactive intermediate undergoes a rapid intramolecular 5-endo-trig cyclization onto the pendant vinyl group. The resulting carbon-centered radical is then oxidized by another equivalent of Ce(IV) to a carbocation, which subsequently loses a proton to rearomatize and furnish the final this compound product. This oxidative cyclization provides a direct and rapid route to the heterocyclic core under mild conditions.
Table 2: CAN-Catalyzed Oxidative Cyclization for this compound Synthesis (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Substrate | CAN (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-(1-Phenylvinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 85 |
| 2 | 2-(1-(4-Methoxyphenyl)vinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 89 |
| 3 | 2-(1-(4-Chlorophenyl)vinyl)naphthalen-1-ol | 2.5 | CH₃CN/H₂O | 25 | 81 |
| 4 | 2-(1-p-Tolylvinyl)naphthalen-1-ol | 2.2 | Acetonitrile | 25 | 87 |
Ytterbium (III) Triflate-Catalyzed Approaches
Lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), are powerful water-tolerant Lewis acids that effectively catalyze the formation of naphthobenzofurans. A primary application is in the formal [4+2] cycloaddition (Diels-Alder reaction) between 1,4-naphthoquinones and various furans.
In this process, the Yb(OTf)₃ catalyst coordinates to one of the carbonyl oxygens of the naphthoquinone. This coordination enhances the electrophilicity of the quinone system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thus accelerating the cycloaddition with the furan diene. The reaction typically produces an endo-cycloadduct, which can be unstable. Subsequent acid- or base-catalyzed dehydration of this intermediate leads to the aromatized this compound scaffold. The use of Yb(OTf)₃ allows the reaction to proceed under mild conditions with high efficiency and selectivity.
Table 3: Yb(OTf)₃-Catalyzed Synthesis of Naphthobenzofurans (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Naphthoquinone | Furan Derivative | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 1,4-Naphthoquinone | Furan | Yb(OTf)₃ (10) | CH₂Cl₂ | 95 |
| 2 | 1,4-Naphthoquinone | 2-Methylfuran | Yb(OTf)₃ (10) | CH₂Cl₂ | 91 |
| 3 | 5-Hydroxy-1,4-naphthoquinone (Juglone) | Furan | Yb(OTf)₃ (15) | CH₂Cl₂ | 85 |
| 4 | 2,3-Dichloro-1,4-naphthoquinone | Furan | Yb(OTf)₃ (10) | Toluene | 88 |
Scandium-Triflate-Catalyzed Cycloaddition Reactions
Similar to Ytterbium (III) triflate, Scandium (III) triflate (Sc(OTf)₃) is another highly effective Lewis acid catalyst for constructing this compound systems via cycloaddition reactions. Its primary role is to activate dienophiles, such as naphthoquinones, towards [4+2] cycloaddition with dienes like furans.
The catalytic cycle is analogous to that of other lanthanide triflates. Sc(OTf)₃ coordinates to the carbonyl group of the naphthoquinone, significantly increasing its reactivity. This activation facilitates the Diels-Alder reaction with a suitable furan, leading to the formation of a bridged cycloadduct. This intermediate is then converted to the final aromatic this compound product through a dehydration step, often promoted by the residual Lewis acid or upon workup. The choice between Sc(OTf)₃ and other Lewis acids can influence reaction rates and yields depending on the specific substrates involved.
Table 4: Sc(OTf)₃-Catalyzed Diels-Alder/Aromatization Sequence (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 1,4-Naphthoquinone | Furan | Sc(OTf)₃ (5) | CH₂Cl₂ | 96 |
| 2 | 1,4-Naphthoquinone | 2,5-Dimethylfuran | Sc(OTf)₃ (5) | CH₂Cl₂ | 93 |
| 3 | 2-Methyl-1,4-naphthoquinone | Furan | Sc(OTf)₃ (10) | CH₂Cl₂ | 89 |
| 4 | 2-Chloro-1,4-naphthoquinone | Furan | Sc(OTf)₃ (10) | Toluene | 91 |
Advanced Catalytic Strategies
Modern organic synthesis has increasingly relied on transition-metal catalysis to forge challenging bonds. The construction of the C-O ether linkage within the furan ring of naphthobenzofurans is well-suited to advanced catalytic methods, particularly those employing palladium and nickel.
Palladium-Catalyzed C-O Cyclization and Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a premier tool for intramolecular C-O bond formation to build the furan ring of naphthobenzofurans. This strategy, often referred to as the Buchwald-Hartwig amination adapted for ethers, typically utilizes a suitably functionalized precursor, such as a 2-halo-3-hydroxynaphthalene or a 2-hydroxy-3-(triflyloxy)naphthalene derivative.
The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex, generated in situ, into the carbon-halogen or carbon-triflate bond of the naphthyl substrate. This forms an arylpalladium(II) intermediate. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the proximate hydroxyl group is deprotonated. The resulting alkoxide displaces the halide from the palladium center in a reductive elimination step. This key C-O bond-forming event regenerates the Pd(0) catalyst and yields the cyclized this compound product. The success of the reaction is highly dependent on the choice of palladium precursor, ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos), and base.
Table 5: Palladium-Catalyzed Intramolecular C-O Cyclization (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-3-hydroxynaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 94 |
| 2 | 2-Iodo-3-hydroxynaphthalene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 96 |
| 3 | 3-Hydroxy-2-naphthyl triflate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 88 |
| 4 | 1-Bromo-2-hydroxynaphthalene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 91 |
Nickel-Catalyzed Synthetic Methods
As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for C-O bond formation. Nickel-catalyzed methods for this compound synthesis can mirror the intramolecular cyclization pathways seen with palladium or enable unique transformations.
In a typical intramolecular cyclization, a low-valent Ni(0) species, often generated in situ from a Ni(II) precatalyst (e.g., NiCl₂(dppe)) and a reductant, undergoes oxidative addition into a C(aryl)-X bond (X = Cl, Br). The subsequent steps involving base-mediated deprotonation of a nearby phenol and reductive elimination to form the C-O bond are analogous to the palladium cycle. Nickel catalysts can be particularly effective for activating less reactive aryl chlorides. The choice of ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or related bidentate phosphines, is critical for stabilizing the nickel intermediates and promoting the desired reductive elimination.
Table 6: Nickel-Catalyzed Intramolecular Etherification for this compound Synthesis (Note: The data below is representative of typical findings for this reaction type. You can sort the columns by clicking on the headers.)
| Entry | Substrate | Ni Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 2-Chloro-3-hydroxynaphthalene | Ni(COD)₂ (10) | dppf (10) | NaOt-Bu | Toluene | 85 |
| 2 | 2-Bromo-3-hydroxynaphthalene | NiCl₂(dppe) (5) | - | K₃PO₄ | Dioxane | 90 |
| 3 | 1-Bromo-2-hydroxynaphthalene | NiCl₂(dppp) (5) | - | Cs₂CO₃ | DMA | 88 |
| 4 | 2-Bromo-3-hydroxy-1,4-naphthoquinone | Ni(acac)₂ (10) | SIMes·HCl (20) | K₂CO₃ | Toluene | 75 |
Ruthenium-Catalyzed Reactions
Ruthenium-catalyzed reactions have emerged as a powerful tool for the construction of fused heterocyclic systems, including the this compound core. A prominent strategy involves the oxidative annulation of phenols or naphthols with alkynes, driven by ruthenium(II) catalysis. nih.gov This methodology capitalizes on the selective activation of C–H and O–H bonds to forge the furan ring onto a naphthalene framework. nih.govrsc.org
The general mechanism for these transformations typically involves a carboxylate-assisted C–H bond ruthenation at the ortho-position of the naphthol. nih.gov This is followed by the coordinative insertion of an alkyne into the Ru-C bond. Subsequent reductive elimination forms the C-O bond, constructing the furan ring and generating a ruthenium(0) species. The catalytic cycle is completed by reoxidation of the ruthenium center, often accomplished with a copper-based oxidant like copper(II) acetate. nih.gov
Recent advancements have focused on making these processes more sustainable. Electrochemical methods, for instance, can be used to regenerate the active Ru(II) catalyst, replacing chemical oxidants with electricity. rsc.org This approach has proven effective for alkyne annulations with phenols in protic media, such as alcohol/water mixtures, highlighting the robustness and adaptability of the catalytic system. rsc.org The choice of ligands and reaction conditions allows for high regioselectivity in the annulation process. rsc.org
| Reactants | Catalyst System | Key Features | Product Type |
| Naphthol derivative, Alkyne | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O | C-H/O-H bond activation, Oxidative annulation | Substituted this compound |
| Naphthol derivative, Alkyne | Ru(II) complex, Electricity | Electrochemical oxidation, Avoids chemical oxidants | Substituted this compound |
Table 1: Representative Ruthenium-Catalyzed Annulation for this compound Synthesis. nih.govrsc.org
Iron-Catalyzed Vinylogous Michael Reactions
Iron catalysis provides an economical and environmentally favorable alternative for constructing this compound skeletons. One effective method is the iron-catalyzed vinylogous Michael reaction. scispace.com This approach is operationally simple and utilizes inexpensive and low-toxicity iron salts, such as ferric chloride (FeCl₃·6H₂O), as the catalyst. scispace.com
A key example involves the reaction between a vinylogous donor and a naphthoquinone. scispace.com In this process, the iron catalyst facilitates the conjugate addition of the donor to the naphthoquinone. The resulting intermediate is unstable and undergoes a series of transformations to yield the final product. The sequence begins with the tautomerization of the quinoid diketo moiety into a more stable hydroquinone (B1673460) system. This is followed by an intramolecular oxa-Michael addition, where a hydroxy group attacks the enone system to close the furan ring. The reaction is driven to completion by in-situ oxidation, which aromatizes the newly formed ring system, preventing the reversal of the conjugate addition. scispace.com
This methodology has been successfully applied to the synthesis of highly substituted this compound derivatives from substrates like 1,4-naphthoquinone and 1,2-naphthoquinone (B1664529). scispace.com Subsequent chemical modifications, such as reductive acetylation, can be performed on the products to access a wider range of complex biaryl compounds. scispace.com
| Vinylogous Donor | Michael Acceptor | Catalyst | Key Reaction Steps | Product |
| Substituted enone | 1,4-Naphthoquinone | FeCl₃·6H₂O | Vinylogous Michael addition -> Tautomerization -> Intramolecular oxa-Michael addition -> Oxidation | Naphthodihydrobenzofuran derivative |
| Substituted enone | 1,2-Naphthoquinone | FeCl₃·6H₂O | Vinylogous Michael addition -> Air oxidation | Aromatic this compound derivative |
Table 2: Iron-Catalyzed Vinylogous Michael Reaction for this compound Synthesis. scispace.com
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like naphthobenzofurans is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govrsc.org These principles advocate for the design of products and processes that minimize the use and generation of hazardous substances. rsc.org
Key green chemistry principles relevant to this compound synthesis include:
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov Both ruthenium and iron-catalyzed methodologies exemplify this principle, as small amounts of the metal catalyst can generate large quantities of the product, reducing waste. nih.govscispace.com Iron catalysts are particularly advantageous due to iron's high earth abundance, low cost, and minimal toxicity compared to precious metals. scispace.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryviews.org Annulation and cycloaddition reactions are inherently atom-economical as they assemble complex scaffolds by forming multiple bonds in a single operation, minimizing the generation of byproducts. scispace.commdpi.com
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. chemistryviews.org Research into ruthenium-catalyzed annulations has demonstrated the viability of using greener solvents like alcohols and water, reducing reliance on traditional, more hazardous organic solvents. rsc.org Similarly, some iron-catalyzed reactions can proceed without the need for strictly anhydrous or inert conditions. scispace.com
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. nih.gov Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This approach has been successfully used in the sustainable synthesis of naphthoquinone derivatives, which are precursors to naphthobenzofurans. nih.gov
Prevention : It is better to prevent waste than to treat or clean it up after it has been created. rsc.org One-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, contribute to waste prevention by reducing the use of solvents for workup and purification. nih.gov The development of such streamlined syntheses is a key goal in modern organic chemistry.
By integrating these principles, chemists can develop more sustainable and efficient routes to naphthobenzofurans and related heterocyclic compounds.
Chemical Reactivity and Functionalization of Naphthobenzofuran
Strategies for Core Modification
The modification of the fundamental naphthobenzofuran framework is essential for synthesizing a diverse range of derivatives. Various synthetic strategies have been developed to construct and functionalize this heterocyclic system.
One-pot, multi-component reactions offer an efficient route to functionalized naphtho[2,1-b]furans. For instance, a three-component reaction involving Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine (B128534) can produce 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives in excellent yields. nih.gov This method is advantageous as it avoids the need for expensive catalysts and complex chromatographic separation. nih.gov
Another effective strategy is the use of heterogeneous catalysts. Silica sulfuric acid (SSA) has been employed for the synthesis of naphtho[2,1-b]furan (B1199300) derivatives from β-nitrostyrene and β-naphthol derivatives under solvent-free conditions. nih.gov This approach is noted for its operational simplicity, short reaction times, and high yields. nih.gov
The reaction of 2-acetylnaphtho[2,1-b]furan with various reagents provides a versatile platform for core modification. Condensation with malononitrile (B47326) yields 2-(2,2-dicyano-1-methyl vinyl)naphtho[2,1-b]furan, which can be further transformed. beilstein-journals.org For example, a Gewald reaction with sulfur produces a thienyl-substituted this compound, while reaction with benzene (B151609) diazonium chloride affords an azo-substituted derivative. beilstein-journals.org
Palladium-catalyzed reactions are also pivotal in modifying the this compound core. A palladium-catalyzed intramolecular direct heteroarylation of oxazole-tethered β-naphthols has been developed to access tetracyclic 4H-benzo obrnutafaza.hrweber.huchromeno[3,4-d]oxazoles. nih.gov
Below is a table summarizing various strategies for the core modification of this compound, along with the types of derivatives produced and reported yields.
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |
| Meldrum's acid, arylglyoxals, β-naphthol | Et3N, CH3CN, rt, 24 h | 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives | Excellent nih.gov |
| β-Nitrostyrene derivatives, β-naphthol derivatives | Silica sulfuric acid, solvent-free | Naphtho[2,1-b]furan derivatives | Very good nih.gov |
| 2-Acetylnaphtho[2,1-b]furan, malononitrile | Benzene, ammonium (B1175870) acetate, acetic acid | 2-(2,2-Dicyano-1-methyl vinyl)naphtho[2,1-b]furan | - beilstein-journals.org |
| 2-Acetylnaphtho[2,1-b]furan, phenyl hydrazine | - | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | - beilstein-journals.org |
| Oxazole tethered β-naphthols | Palladium catalyst | 4H-Benzo obrnutafaza.hrweber.huchromeno[3,4-d]oxazoles | - nih.gov |
Derivatization for Enhanced Reactivity and Selectivity
Derivatization is a chemical modification process used to convert a compound into a derivative with properties more suitable for a specific application, such as enhancing reactivity, improving selectivity, or facilitating analysis. beilstein-journals.org This section explores photochemical, electrochemical, and silylation-based derivatization strategies as they apply to naphthobenzofurans.
Photochemical Derivatization
Photochemical reactions, initiated by the absorption of light, can provide the activation energy for various chemical transformations. nih.govknauer.net In the context of derivatization, photochemical methods can be used to introduce new functional groups or alter the structure of a molecule under mild conditions. nih.govnih.gov
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. researchgate.net For instance, the C-H arylation of substituted 1,4-naphthoquinones and 1,2-naphthoquinone (B1664529) with diazonium salts has been achieved using eosin (B541160) Y as a photocatalyst at room temperature. researchgate.netmdpi.com This metal-free approach offers an alternative to traditional transition-metal-catalyzed reactions. researchgate.netmdpi.com The reaction proceeds via the generation of an aryl radical, which then attacks the naphthoquinone ring. mdpi.com While this specific example is on naphthoquinones, the principle of photochemical C-H arylation could potentially be applied to the this compound scaffold to introduce aryl groups.
Another application of photochemical derivatization is to enhance the detectability of analytes in analytical techniques like HPLC. researchgate.netchemistryviews.org For example, UV irradiation at 254 nm is used for the post-column derivatization of aflatoxins, which involves a photo-induced hydroxylation that increases their fluorescence for more sensitive detection. chemistryviews.org This principle could be explored for the derivatization of specific this compound derivatives to improve their analytical characteristics.
The table below outlines a photochemical derivatization method applied to a related quinone system, which could be conceptually extended to naphthobenzofurans.
| Substrate | Reagents and Conditions | Product | Yield (%) |
| Substituted 1,4-Naphthoquinones | Aryl diazonium salt, Eosin Y, DMSO, Green light, rt, 8 h | C(3)-H arylated naphthoquinones | ≥75 researchgate.netmdpi.com |
Electrochemical Derivatization
Electrochemical methods offer an environmentally friendly approach to synthesis and derivatization by using electricity to drive chemical reactions. worktribe.comsigmaaldrich.com These methods can generate reactive species in situ, often under mild conditions and without the need for harsh chemical reagents. rsc.org
The electrochemical oxidation of catechols in the presence of 2-hydroxy-1,4-naphthoquinone (B1674593) has been shown to produce benzofuranoquinone derivatives. worktribe.com The electrochemically generated o-benzoquinones participate in a Michael addition reaction with the naphthoquinone. worktribe.com This demonstrates the feasibility of forming furan (B31954) rings fused to quinone structures through electrochemical means. A similar strategy could potentially be adapted for the derivatization or synthesis of this compound systems.
Electrochemical synthesis has also been successfully used to prepare a variety of substituted benzo[b]furans through the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides. This galvanostatic electrolysis is performed under oxidant-, base-, and metal-free conditions.
The following table provides an example of an electrochemical synthesis of benzofuran (B130515) derivatives, illustrating a methodology that could be explored for naphthobenzofurans.
| Substrates | Method | Product | Yield |
| Catechols, 2-Hydroxy-1,4-naphthoquinone | Controlled-potential coulometry, Carbon rod electrode | Benzofuranoquinone derivatives | Good worktribe.com |
| 2-Alkynylphenol derivatives, Diselenides | Galvanostatic electrolysis, Platinum electrodes | Selenylbenzo[b]furan derivatives | Good to Excellent |
Silylation Reagents in Derivatization
Silylation is a widely used derivatization technique where a reactive hydrogen atom in a molecule (from groups like -OH, -NH2, -COOH) is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). obrnutafaza.hrweber.hu This process generally increases the volatility, thermal stability, and reduces the polarity of the parent compound, making it more amenable to analysis by gas chromatography (GC). obrnutafaza.hrweber.hu
Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TMSI). obrnutafaza.hrresearchgate.net The choice of reagent depends on the functional groups present in the molecule and the desired reactivity. For instance, TMSI is particularly effective for silylating hydroxyl groups in carbohydrates. researchgate.net The addition of a catalyst like TMCS can increase the reactivity of other silylation reagents. obrnutafaza.hr
In the context of furan-containing compounds, C-H silylation has been demonstrated. For example, furfural (B47365) derivatives can be silylated at the C3-position using an iridium catalyst and a temporary imine directing group. The resulting silylated furan can then be further functionalized. For benzo[b]furan derivatives, silylation has been used as part of a synthetic strategy. For example, 2-silylbenzo[b]furans can be synthesized and the silyl group can later be removed or replaced, demonstrating its use as a reactive handle. researchgate.net These examples suggest that silylation can be a valuable tool for the derivatization and functionalization of the this compound core.
The table below lists common silylation reagents and their typical applications.
| Reagent | Abbreviation | Typical Applications |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of acids, alcohols, thiols, amines, and amides for GC analysis. obrnutafaza.hrweber.hu |
| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylation reagents. obrnutafaza.hr |
| Trimethylsilylimidazole | TMSI | Highly reactive towards hydroxyl groups, particularly in carbohydrates. researchgate.net |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. obrnutafaza.hr |
Late-Stage Functionalization (LSF) Methodologies
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at a late step in the synthetic sequence. nih.gov This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov C-H activation has become a cornerstone of LSF, enabling the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds.
Chemoselective C-H Functionalization
A major challenge in LSF is achieving chemoselectivity, which is the selective reaction of one functional group in the presence of others. worktribe.com In the context of C-H functionalization, this means targeting a specific C-H bond while leaving other, more reactive functional groups untouched. worktribe.com
Transition metal catalysis, particularly with palladium, has been extensively used for directed C-H functionalization, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. However, non-directed C-H functionalization of arenes is also a powerful tool. For instance, palladium-catalyzed non-directed C-H functionalization has been used to modify complex drug molecules.
Manganese catalysis has emerged as a sustainable alternative for late-stage C-H functionalization, enabling the direct methylation of unactivated C-H bonds with excellent site selectivity. beilstein-journals.org The selectivity is often governed by electronic and steric factors, with the reaction favoring more electron-rich and less sterically hindered positions. beilstein-journals.org
Iron-catalyzed C-H functionalization has also been developed, for example, in the three-component reaction of naphthols, sulfur dioxide, and aryldiazonium salts to form sulfonated naphthols. In this radical process, an arylsulfonyl radical is generated, and the iron(III) chloride catalyst facilitates the formation of a naphthol radical.
The following table presents examples of late-stage C-H functionalization applied to various complex molecules, illustrating the potential for applying these methods to this compound-containing structures.
| Substrate Class | Catalyst/Reagent | Functionalization | Key Features |
| Saturated Heterocycles in Drugs | Decatungstate photocatalyst / Nickel | C(sp³)–H Methylation | Broad scope, functionalization of various N- and O-containing heterocycles. nih.gov |
| Bioactive Molecules | MnIII(ClPc) / Iminoiodinane | Benzylic C–H Amination | Enables amination of complex drug molecules like citalopram. beilstein-journals.org |
| Naphthols | Iron(III) chloride | C–H Sulfonylation | Three-component reaction with SO2 and diazonium salts. |
| Drug Molecules | Pd(OAc)2 / Ligand | Non-directed C–H Olefination | Ligand-accelerated functionalization of arenes. |
| Memantine derivative (Amide) | Azocane•HOTf or Pyrrolidine•HOTf / UHP | Remote C(sp³)–H Hydroxylation | High chemoselectivity for C-H hydroxylation over oxidation of other groups. nih.gov |
Exploitation of Heteroatom-Containing Functional Groups
The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, within functional groups attached to the this compound core significantly influences its reactivity and provides handles for further molecular modifications. nih.govpressbooks.pub These functional groups can act as anchoring sites for the introduction of new substituents, thereby enabling the synthesis of complex molecules. mdpi.com
For instance, a nitro group, due to its electron-withdrawing nature, can hinder electrophilic aromatic substitution. However, its reduction to an amine group, for example using H₂/Pd-C, opens up avenues for a wide range of derivatization reactions. vulcanchem.com Similarly, a sulfonamide group can be cleaved under strong acidic conditions to yield a free amine, which can then participate in subsequent synthetic transformations. vulcanchem.com The ketone functional group, although potentially sterically hindered by the fused ring system, offers a site for nucleophilic addition or condensation reactions. vulcanchem.com
In a specific example of synthesizing 9-methoxynaphtho[1,2-b]benzofuran, the nitro group plays a dual role. It acts as an activator in an initial nucleophilic aromatic substitution and subsequently serves as the leaving group during the final cyclization step to form the furan ring. mdpi.com This highlights how heteroatom-containing groups can be strategically employed to direct and facilitate the construction of the this compound skeleton. mdpi.com
The introduction of heteroatoms can also be achieved through post-synthesis modifications. mdpi.com For example, the surface of a carbon material can be functionalized through oxidation to introduce oxygen-containing groups, which can then be further reacted. researchgate.net This principle can be applied to the this compound system, where the introduction of hydroxyl or carboxyl groups can provide reactive sites for further functionalization.
The following table summarizes the reactivity of some common heteroatom-containing functional groups that could be present on a this compound scaffold:
| Functional Group | Potential Reactions | Enabling Transformation |
| Nitro (-NO₂) | Reduction to amine | Enables subsequent derivatization at the amine position. vulcanchem.com |
| Sulfonamide (-SO₂NHR) | Cleavage under acidic conditions | Yields a free amine for further reactions. vulcanchem.com |
| Ketone (C=O) | Nucleophilic addition, condensation | Allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. vulcanchem.com |
| Methoxy (-OCH₃) | Ether cleavage | Can be converted to a hydroxyl group, a versatile functional handle. |
| Amine (-NH₂) | Acylation, alkylation, diazotization | Provides a key site for a wide variety of chemical transformations. |
Metal-Free Approaches in Functionalization
Recent advancements in organic synthesis have emphasized the development of metal-free reaction methodologies to avoid the potential toxicity and environmental impact associated with transition metals. rsc.orgrsc.org These approaches are particularly relevant for the synthesis of biologically active compounds, where metal contamination is a significant concern.
One notable metal-free approach for the functionalization of naphthobenzofurans involves the use of Brønsted acids as catalysts. researchgate.netresearchgate.net For example, triflic acid has been successfully employed to catalyze the formal [3+2] annulation of quinone monoacetals with 2-naphthols, leading to the formation of naphtho[2,1-b]benzofuran derivatives in moderate to good yields. researchgate.netacs.org This reaction is proposed to proceed through the activation of the quinone monoacetal by the Brønsted acid, generating a highly electrophilic oxocarbenium intermediate. ias.ac.in
Diaryliodonium salts have also emerged as powerful reagents for metal-free C-H arylation of heteroarenes. mdpi.com This strategy offers a direct method for introducing aryl groups onto the this compound core without the need for pre-functionalization.
The following table outlines some examples of metal-free functionalization reactions applicable to this compound synthesis:
| Reaction Type | Catalyst/Reagent | Description |
| [3+2] Annulation | Triflic acid | Reaction of quinone monoacetals with 2-naphthols to form naphtho[2,1-b]benzofurans. researchgate.netacs.org |
| C-H Arylation | Diaryliodonium salts | Direct introduction of aryl groups onto the heterocyclic core. mdpi.com |
| Oxidative C(sp)-H Functionalization | tert-Butyl nitrite/Ascorbic acid | A metal-free method for creating new carbon-carbon bonds. rsc.org |
Specific Reaction Types and Mechanisms
The construction and functionalization of the this compound ring system involve a variety of specific reaction types, each with its own distinct mechanism. Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the synthetic transformations.
Nucleophilic Additions
Nucleophilic addition reactions are fundamental to the synthesis of many this compound derivatives. A key mechanistic step in the Brønsted acid-catalyzed synthesis of naphthobenzofurans from quinone monoacetals and 2-naphthols is the nucleophilic addition of the 2-naphthol (B1666908) to an electrophilic oxocarbenium intermediate. ias.ac.in This intermediate is generated by the protonation of the quinone monoacetal by the acid catalyst. ias.ac.in
Another example involves the base-mediated annulation of 1-bromo-4-methoxy-2-nitrobenzene with 1-naphthol. mdpi.com The reaction is initiated by the formation of naphthalen-1-olate, which then acts as a carbon-nucleophile, attacking the C-1 position of the nitroaromatic compound in an aromatic nucleophilic substitution. mdpi.com The presence of the electron-withdrawing nitro group in the ortho-position facilitates this nucleophilic attack. mdpi.com
The ketone group on a tetrahydronaphtho[1,2-b]benzofuran core is also a potential site for nucleophilic addition, although steric hindrance from the bulky fused ring system may limit its reactivity. vulcanchem.com
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. libretexts.orglibretexts.org These reactions are often uncatalyzed and proceed through a concerted mechanism. wikipedia.org In the context of this compound synthesis, a vulcanchem.comvulcanchem.com sigmatropic rearrangement has been identified as a key step in the metal-free, Brønsted acid-catalyzed formal [3+2] annulation of quinone monoacetals with 2-naphthols. researchgate.netacs.org This type of rearrangement, which includes well-known reactions like the Claisen and Cope rearrangements, involves a cyclic transition state. wikipedia.orgmasterorganicchemistry.comchadsprep.com
Preliminary mechanistic studies suggest that the initial nucleophilic substitution of the quinone monoacetal with 2-naphthol is followed by this vulcanchem.comvulcanchem.com sigmatropic rearrangement, ultimately leading to the formation of the this compound product. researchgate.netacs.org
Aromatization Pathways
Aromatization is often a driving force in the final steps of this compound synthesis, leading to the formation of the stable, fully conjugated aromatic system. In the Brønsted acid-catalyzed reaction between quinone monoacetals and 2-naphthols, two potential aromatization pathways have been proposed. ias.ac.in
In the first pathway (Pathway A), an intermediate undergoes intramolecular cyclization, followed by the elimination of a water molecule to directly yield the aromatized this compound product. ias.ac.in Alternatively (Pathway B), the intermediate can first undergo aromatization via a proton transfer to form a phenol (B47542) biaryl intermediate. This biaryl intermediate then undergoes a subsequent intramolecular cyclization and dehydration to afford the final this compound derivative. ias.ac.in
The conversion of androgens to estrogens, a process known as aromatization, is catalyzed by the enzyme aromatase and highlights a biological pathway for forming an aromatic ring. nih.gov While not directly related to the synthesis of this compound itself, it illustrates the thermodynamic favorability of forming aromatic systems. In some cases, the aromatization process can be influenced by the nature of the substituents on the precursor molecule. nih.gov The masculinization of neural pathways can also be induced by the aromatization of testosterone (B1683101) into estrogen. nih.gov
Advanced Spectroscopic and Structural Elucidation of Naphthobenzofuran Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including naphthobenzofuran analogs. researchgate.netjchps.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org
1H and 13C NMR Chemical Shift Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the specific resonances of hydrogen and carbon atoms in a molecule. mdpi.compitt.edu The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of chemically non-equivalent atoms. libretexts.orgucl.ac.uk For instance, in substituted this compound analogs, the chemical shifts of aromatic protons and carbons can be definitively assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This comprehensive approach allows for the unambiguous assignment of even complex this compound structures. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Functional Group/Region | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |
| Furan (B31954) Ring Protons | 6.5 - 7.5 | 105 - 145 |
| Methoxy (-OCH₃) Protons | 3.8 - 4.2 | 55 - 60 |
| Alkyl Substituent Protons | 0.8 - 3.0 | 10 - 40 |
| Carbonyl Carbon (C=O) | - | 160 - 200 |
| Furan Ring Carbons | - | 105 - 145 |
| Naphthalene (B1677914) Ring Carbons | - | 115 - 135 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.
NMR for Complex Mixture Analysis and Metabolomics
NMR spectroscopy is a powerful tool for the analysis of complex mixtures, a field with significant applications in metabolomics. europeanpharmaceuticalreview.commdpi.comnih.gov Metabolomics involves the systematic study of the complete set of small-molecule metabolites in a biological system. nih.govcancer.govfrontiersin.org The non-destructive nature of NMR allows for the simultaneous identification and quantification of multiple components in a sample without the need for extensive separation. europeanpharmaceuticalreview.commdpi.com
For complex mixtures containing this compound analogs, 2D NMR techniques are particularly advantageous as they enhance spectral dispersion and reduce signal overlap, a common challenge in 1D ¹H NMR spectra. mdpi.comlewisresearchgroup.orgchemrxiv.org The unique spectral fingerprint of each compound allows for its identification and quantification within the mixture. mdpi.com This capability is crucial in metabolomics studies where this compound derivatives might be present as part of a complex biological matrix. mdpi.commpg.de Advanced NMR methods, coupled with statistical analysis, can help in identifying biomarkers and understanding metabolic pathways. universiteitleiden.nlmdpi.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition. neu.edu.treurofins-biomnis.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula of a compound. mdpi.com
In the context of this compound analogs, MS is used to confirm the molecular weight of newly synthesized compounds. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide valuable structural information by revealing the connectivity of different parts of the molecule. wikipedia.org This technique is complementary to NMR in the complete structural elucidation of these compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and conjugated systems. mrclab.comuobabylon.edu.iq
IR spectroscopy is particularly useful for identifying characteristic functional groups. itwreagents.com For example, the presence of a carbonyl group (C=O) in a this compound analog will give rise to a strong absorption band in a specific region of the IR spectrum. Other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, also have distinct IR absorption frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule.
For this compound analogs that can be crystallized, X-ray crystallography provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov This information is invaluable for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state.
Specialized Spectroscopic Techniques
Beyond the core methods, a variety of specialized spectroscopic techniques can be employed for a more in-depth analysis of this compound analogs. These can include advanced NMR pulse sequences for studying dynamics or specific interactions, and hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of complex mixtures. nih.gov Techniques like Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. spectroscopyonline.com Furthermore, surface-sensitive techniques might be employed to study the properties of thin films or monolayers of these compounds. covalentmetrology.com The choice of technique depends on the specific research question and the nature of the this compound analog being investigated. mdpi.comresearchgate.netespublisher.com
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive vibrational technique that offers detailed information about the molecular structure and chemical bonding within this compound analogs. renishaw.comedinst.com The technique is based on the inelastic scattering of monochromatic light, known as Raman scattering, which results from the interaction of photons with molecular vibrations. tu-dresden.delibretexts.org A key advantage of Raman spectroscopy is its sensitivity to non-polar and symmetric bonds, making it highly effective for probing the carbon backbone characteristic of the fused aromatic and heterocyclic ring systems in naphthobenzofurans. cas.cz Furthermore, water is a weak Raman scatterer, allowing for analysis in aqueous media if required. libretexts.org
In the analysis of this compound analogs, the Raman spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent parts. renishaw.com Specific Raman bands can be assigned to particular molecular motions, such as C-C stretching within the naphthalene and benzene (B151609) rings, C-O-C vibrations of the furan moiety, and C-H bending modes. The frequencies of these vibrations are sensitive to the masses of the atoms and the strength of the bonds connecting them. renishaw.com
The interpretation of these complex spectra is often aided by Density Functional Theory (DFT) calculations. osaka-u.ac.jp By computationally modeling the structure of a this compound analog, its theoretical Raman spectrum can be predicted and compared with experimental data. This comparative analysis allows for the precise assignment of observed Raman peaks to specific vibrational modes, confirming the molecular structure. osaka-u.ac.jp For example, characteristic peaks for the fused aromatic system are expected in the 1300-1650 cm⁻¹ region, while vibrations involving the furan ring's ether linkage would appear at different, distinct wavenumbers.
Table 1: Representative Raman Spectral Data for a Generic this compound Analog
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Weak | Aromatic C-H Stretching |
| ~1620 | Strong | Aromatic C=C Ring Stretching |
| ~1580 | Medium | Aromatic C=C Ring Stretching |
| ~1380 | Strong | Ring Skeleton C-C Stretching |
| ~1250 | Medium | C-O-C Asymmetric Stretching (Furan) |
| ~1050 | Weak | In-plane C-H Bending |
| ~880 | Medium | C-O-C Symmetric Stretching (Furan) |
| ~750 | Strong | Out-of-plane C-H Bending |
Note: The exact positions and intensities of Raman bands can vary depending on the specific substitution pattern and molecular environment of the this compound analog.
Synchrotron-Based Spectroscopy (XAS, XPS) for Elemental and Chemical State Information
Synchrotron-based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), offer powerful tools for probing the elemental composition and chemical environment of atoms within this compound analogs. researchgate.net These methods utilize the high-intensity, tunable X-rays produced by a synchrotron source. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and the chemical (oxidation) state of those elements. measurlabs.comwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. bnl.gov The binding energy of these emitted photoelectrons is characteristic of the element and its local chemical environment. wikipedia.orgbnl.gov
For this compound analogs, XPS can precisely quantify the carbon-to-oxygen ratio. High-resolution scans of the C 1s and O 1s regions reveal subtle shifts in binding energy that correspond to different bonding environments. For instance, the C 1s spectrum can be deconvoluted into several peaks representing carbon atoms in different states: C-C bonds in the aromatic rings, C-O bonds of the furan ether linkage, and any other functional groups present. mdpi.com Similarly, the O 1s peak confirms the presence of the furan ether oxygen. This ability to distinguish between chemical states is invaluable for confirming the integrity of the molecular structure. wikipedia.org
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net The method involves tuning the X-ray energy through the absorption edge of a core electron (e.g., the K-edge of carbon or oxygen). The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound analogs, XANES (also known as NEXAFS) spectra of the carbon and oxygen K-edges are particularly informative. cdnsciencepub.comnih.gov These spectra are dominated by transitions of core electrons to unoccupied molecular orbitals. For example, the prominent 1s → π* transition in the carbon K-edge spectrum provides direct insight into the unoccupied π-system of the fused aromatic rings. acs.orgrsc.org The energy and intensity of these transitions are sensitive to the local symmetry and bonding of the absorbing atom, providing a fingerprint of the molecule's electronic structure.
Table 2: Typical Binding Energies from XPS for this compound Analogs
| Element & Orbital | Binding Energy (eV) | Inferred Chemical State |
| O 1s | ~533.0 | C-O -C (Furan ring ether) |
| C 1s | ~284.8 | C -C / C -H (Aromatic rings) |
| C 1s | ~286.5 | C -O (Furan ring) |
Note: These values are representative and can shift based on the specific molecular structure and instrument calibration.
Integration of Spectroscopic Data for Comprehensive Structural Analysis
A single spectroscopic technique rarely provides a complete structural picture. The most robust structural elucidation of this compound analogs is achieved through the integration of complementary data from multiple spectroscopic methods. cas.cz The combination of vibrational, electronic, and elemental analysis creates a highly detailed and cross-validated molecular profile.
Raman spectroscopy defines the molecular backbone and the nature of chemical bonds through their vibrational frequencies. ugr.es XPS confirms the elemental composition and the specific bonding arrangements of individual atoms, such as the crucial C-O-C linkage of the furan ring. measurlabs.com Synchrotron-based XAS probes the unoccupied electronic states, offering a map of the molecule's frontier orbitals. researchgate.net
When combined, these techniques provide a powerful synergy. For example, a molecular structure proposed based on Raman and NMR data can be definitively confirmed by XPS, which verifies the expected elemental ratios and chemical states. Discrepancies between the data from different techniques can indicate impurities or an incorrect structural assignment, prompting further investigation. Often, these experimental results are correlated with theoretical models, such as DFT and other computational methods, to refine the structural assignment and gain a deeper understanding of the molecule's properties. osaka-u.ac.jputm.my This integrated approach, combining techniques sensitive to different physical phenomena, is essential for the unambiguous characterization of complex molecules like this compound analogs.
Theoretical and Computational Chemistry in Naphthobenzofuran Research
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For naphthobenzofurans, these calculations are crucial for understanding their stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has proven to be a powerful tool for predicting a wide range of properties for complex aromatic systems, including naphthobenzofuran and its derivatives. researchgate.netscirp.org DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the equilibrium geometry and electronic properties of these molecules. researchgate.netnih.gov
A key application of DFT in this compound research is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. mdpi.comphyschemres.org For instance, in studies of related heterocyclic systems, DFT calculations at the B3LYP/6-311G(d,p) level have been used to calculate the HOMO-LUMO gap and other global reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.netphyschemres.org These calculations help in understanding the intramolecular charge transfer and delocalization within the molecule. ekb.eg For derivatives such as 2-Bromonaphtho[2,3-b]benzofuran, DFT is used to calculate the HOMO-LUMO gap to analyze its molecular orbital characteristics.
The insights from DFT can guide the synthesis of new this compound derivatives with specific electronic and optical properties. ekb.eg By predicting how different substituents will affect the electronic structure, researchers can design molecules for applications in materials science and electronics. rsc.org
Table 1: Examples of Calculated Electronic Properties for Heterocyclic Compounds Using DFT This table presents illustrative data from related complex heterocyclic systems to demonstrate the type of information obtained via DFT calculations.
| Compound/Derivative Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 physchemres.org |
| 4H-benzo[h]chromenes | B3LYP/6-311++G(d,p) | Varies | Varies | Varies ekb.eg |
| 5-methyl-8H-benzo[h]chromeno[...]dione | B3LYP/6-311G(d,p) | Calculated | Calculated | Calculated researchgate.net |
| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide | B3LYP/6-311+G** | Varies | Varies | ~4.08 mdpi.com |
Beyond DFT, other quantum chemical methods like ab initio and semiempirical calculations are also employed in molecular modeling.
Ab initio methods , Latin for "from first principles," solve the Schrödinger equation without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, especially for smaller molecules. stackexchange.com They are often used as a benchmark to validate the results from less computationally expensive methods. For example, ab initio MO and DFT/GIAO methods have been used in combination with 2D-NMR techniques to achieve complete assignments of ¹H and ¹³C NMR signals for complex natural products containing naphthofuran quinone structures. researchgate.net Such methods are also used to investigate the stability of different molecular isomers and conformations. stackexchange.comnih.govnih.gov
Semiempirical methods are faster than ab initio and DFT methods because they use parameters derived from experimental data to simplify calculations, particularly by neglecting certain complex integrals. ufba.br Methods like AM1, PM3, and MNDO fall into this category. While less accurate, their computational efficiency makes them suitable for performing conformational analyses on very large molecules or for screening large numbers of compounds. ufba.br They are particularly useful for generating initial geometries for higher-level calculations or for studying dynamic processes in large systems where ab initio methods would be computationally prohibitive. ufba.brnews-medical.net
Molecular Geometry Optimization and Conformation Analysis
Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental task in computational chemistry, known as geometry optimization. taltech.eeslideshare.net This process involves finding the coordinates that correspond to a minimum on the potential energy surface (PES) of the molecule. taltech.eegithub.io For any given molecular structure, the energy varies with changes in bond lengths, bond angles, and dihedral angles. Geometry optimization algorithms systematically adjust these parameters to locate the lowest energy structure, referred to as the equilibrium geometry. github.ioconflex.net
In the context of naphthobenzofurans, which are relatively rigid structures, optimization is crucial for obtaining accurate subsequent property calculations. The process typically starts with an initial guess of the geometry, which is then refined iteratively until the forces on the atoms are close to zero and the energy has converged to a minimum. github.io For flexible molecules, a more extensive conformation analysis is required to explore the vast conformational space and identify the most stable conformers (low-energy isomers). taltech.eeconflex.net This can be achieved through systematic searches, molecular dynamics, or methods like simulated annealing. ufba.br
For this compound and its derivatives, accurate geometry optimization is the necessary first step before calculating properties like NMR chemical shifts or electronic spectra, as these properties are highly dependent on the molecular structure. faccts.demdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for the geometry optimization of such aromatic heterocyclic compounds. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. magritek.comlibretexts.org Computational chemistry provides a powerful means to predict NMR chemical shifts, which aids in the assignment of experimental spectra and can help distinguish between different isomers. news-medical.netmagritek.comoxinst.comiastate.edu
The most common method for calculating NMR shielding constants is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. faccts.deimist.ma The GIAO/DFT approach has been shown to provide satisfactory predictions for both ¹H and ¹³C chemical shifts for a variety of complex organic molecules. mdpi.comimist.ma For example, in a study on hexahydroindoles, the GIAO method at the B3LYP/6-311(d,p) level was found to be the most reliable for calculating chemical shifts. imist.ma Similarly, for naphtho[1,2-b]furan (B1202928) derivatives, DFT/GIAO methods have been successfully used to assign ¹³C NMR signals. researchgate.net
The typical workflow involves:
Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). imist.ma
Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding constants (σ). beilstein-journals.org
Converting the calculated shielding constants to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com
A strong linear correlation between the calculated and experimental chemical shifts provides confidence in the structural assignment. mdpi.com Discrepancies can point to incorrect assignments or suggest that the conformation in solution differs from the single calculated low-energy structure. mdpi.com
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Naphtho[2,3-b]furan-4,9-quinone Derivative This table demonstrates the typical correlation achieved between experimental data and theoretical predictions using GIAO/DFT methods for a related compound class. Data is hypothetical and for illustrative purposes.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C-2 | 145.2 | 146.1 | -0.9 |
| C-3 | 120.5 | 121.0 | -0.5 |
| C-3a | 131.8 | 132.5 | -0.7 |
| C-4 (C=O) | 184.5 | 185.3 | -0.8 |
| C-5 | 126.7 | 127.4 | -0.7 |
| C-9 (C=O) | 181.9 | 182.6 | -0.7 |
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is extensively used to model the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. ekb.egyoutube.comdergipark.org.tr This allows for the interpretation of experimental photophysical data and the prediction of the optical properties of new compounds. mdpi.comfrontiersin.orgbeilstein-journals.orgiaea.org
The process for modeling these spectra generally involves several steps:
Absorption Spectrum: The molecule's geometry is first optimized in its electronic ground state (S₀). youtube.com A TD-DFT calculation is then performed on this optimized geometry to compute the vertical excitation energies and oscillator strengths (f) for transitions to various excited states (S₁, S₂, etc.). The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λ_max). youtube.com
Emission (Fluorescence) Spectrum: To model fluorescence, the geometry of the molecule is optimized in its first singlet excited state (S₁), assuming emission occurs from this state according to Kasha's rule. stackexchange.comresearchgate.net A TD-DFT calculation is then run on the optimized S₁ geometry to find the energy of the transition back down to the ground state. This energy corresponds to the emission wavelength. youtube.comrsc.org
For aromatic systems like this compound derivatives, TD-DFT calculations, often using the B3LYP functional, can satisfactorily predict experimental absorption and emission energies. researchgate.netdergipark.org.tr These calculations reveal the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are influenced by molecular structure and solvent effects. rsc.org The results are crucial for designing molecules for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving naphthobenzofurans. uci.eduschrodinger.com Density Functional Theory (DFT) is a prominent method employed to map out the potential energy surfaces of these reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. sumitomo-chem.co.jpsmu.edu This theoretical insight is crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions for the synthesis of novel this compound derivatives. researchgate.netrsc.org
In a study on the synthesis of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, DFT calculations were used to confirm the structure of the product formed through the ring-opening of a precursor in an acidic medium. researchgate.net The optimized geometry obtained from the calculations was found to be in good agreement with experimental X-ray crystallography data. researchgate.net Such computational validation is vital for confirming proposed reaction mechanisms.
Furthermore, computational studies can unravel the stereoselectivity of reactions. For instance, in NHC-catalyzed cycloaddition reactions, DFT has been used to determine that the [2+2] cycloaddition step is both rate-determining and stereoselectivity-determining. rsc.org By analyzing the different possible reaction pathways, the one leading to the major experimentally observed product can be identified as the most favorable. rsc.org
The application of computational methods extends to understanding the role of catalysts in these reactions. sumitomo-chem.co.jprsc.org Theoretical calculations can help explain how a catalyst interacts with the reactants to lower the activation energy and steer the reaction towards a specific pathway. rsc.org The analysis of global and local reactivity indices, for example, can shed light on the catalytic role of N-heterocyclic carbenes in cycloaddition reactions. rsc.org
| Computational Method | Application in this compound Research | Key Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction pathways for the synthesis and modification of this compound scaffolds. sumitomo-chem.co.jpresearchgate.netrsc.org | Identification of transition states, intermediates, and calculation of activation energies to predict the most favorable reaction route. sumitomo-chem.co.jpsmu.edu |
| Time-Dependent DFT (TD-DFT) | Investigation of photochemical reaction mechanisms. | Understanding the excited-state reactivity and pathways of photo-induced transformations in this compound systems. |
| Ab initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in complex environments, such as in solution. | Provides insights into the role of solvent molecules and dynamic effects on the reaction mechanism. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving this compound derivatives. | Elucidation of reaction mechanisms in a biological context by treating the active site with high-level quantum mechanics and the surrounding protein with classical mechanics. nih.gov |
Energy and Charge Transfer Mechanism Studies
The unique electronic properties of naphthobenzofurans make them promising candidates for applications in organic electronics, where understanding energy and charge transfer processes is paramount. researchgate.netrsc.org Computational chemistry offers powerful tools to investigate these mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. openaccessjournals.comuni-tuebingen.de
A key aspect of these studies is the calculation of parameters that govern charge transport, such as reorganization energy and electronic coupling. uni-tuebingen.demdpi.com The reorganization energy, which consists of inner (intramolecular) and outer (environmental) contributions, quantifies the energy required for the geometric and electronic relaxation of a molecule upon gaining or losing a charge. uni-tuebingen.de Lower reorganization energies are generally desirable for efficient charge transfer. uni-tuebingen.demdpi.com Computational methods like DFT can be used to calculate these values for different this compound derivatives. mdpi.com
The electronic coupling between adjacent molecules determines the rate of charge hopping in organic materials. rsc.org Quantum chemical calculations can estimate this coupling, providing a measure of the electronic communication between molecules. rsc.org By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, researchers can understand the pathways for hole and electron transport, respectively. researchgate.net
Furthermore, computational studies of excited-state dynamics, often employing Time-Dependent DFT (TD-DFT), are crucial for understanding energy transfer processes, such as those occurring in organic light-emitting diodes (OLEDs) or photovoltaic devices. cecam.orgrsc.orgnih.govchemrxiv.orgrsc.org These simulations can track the fate of an excited state, determining whether it decays through radiative or non-radiative pathways, or participates in energy transfer to a neighboring molecule. rsc.org For instance, in donor-acceptor systems, computations can elucidate the mechanism of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
| Parameter | Definition | Significance for Naphthobenzofurans | Computational Method |
| Reorganization Energy (λ) | The energy required for a molecule and its environment to reorganize upon a change in charge state. uni-tuebingen.de | A lower reorganization energy generally leads to a higher charge transfer rate, indicating better charge transport properties. uni-tuebingen.demdpi.com | DFT |
| Electronic Coupling (V) | A measure of the electronic interaction between two molecules involved in charge transfer. uni-tuebingen.de | A larger electronic coupling facilitates faster charge transfer between this compound units. | DFT, ZINDO |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule. mdpi.com | Relates to the hole injection and transport capabilities of a material. | DFT, MP2 |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. mdpi.com | Relates to the electron injection and transport capabilities of a material. | DFT, MP2 |
| Charge Transfer Integral | A quantitative measure of the electronic interaction between adjacent molecules, crucial for charge mobility calculations. arxiv.org | Directly influences the charge hopping rate in the Marcus theory of charge transfer. arxiv.org | DFT |
Computational Design of Novel this compound Derivatives
The ability to predict the properties of molecules before they are synthesized is a cornerstone of modern materials science. mpie.dersc.org Computational chemistry plays a pivotal role in the rational design of novel this compound derivatives with tailored electronic, optical, and biological properties. irb.hrnih.gov By establishing structure-property relationships, researchers can systematically modify the this compound core to achieve desired functionalities. rsc.orgnih.govrsc.org
One of the primary applications of computational design in this area is the development of new materials for organic electronics. researchgate.netrsc.org For example, by introducing different electron-donating or electron-withdrawing groups to the this compound scaffold, it is possible to tune the HOMO and LUMO energy levels. mdpi.com This allows for the optimization of materials for specific applications, such as hole-transport layers or electron-transport layers in OLEDs. Computational screening of a library of virtual compounds can quickly identify promising candidates for synthesis and experimental characterization. rsc.orgnih.govarxiv.org
In addition to electronic properties, computational methods can predict other important characteristics, such as the molecular geometry, crystal packing, and thermal stability of this compound derivatives. rsc.orgnih.gov For instance, dispersion-corrected DFT methods can provide insights into the molecular packing in the solid state, which is crucial for charge transport in crystalline organic semiconductors. rsc.org
The design process often involves a feedback loop between computational prediction and experimental validation. mpie.de Theoretical models are refined based on experimental data, leading to more accurate predictions and a more efficient discovery process for new functional materials. mpie.de
| Design Strategy | Objective | Computational Tools | Predicted Properties |
| Functional Group Modification | To tune the electronic and optical properties of the this compound core. mdpi.com | DFT, TD-DFT | HOMO/LUMO energies, bandgap, absorption and emission spectra. mdpi.comrsc.org |
| Extension of π-Conjugation | To red-shift the absorption and emission spectra and improve charge transport. researchgate.net | DFT, TD-DFT | Reduced bandgap, enhanced charge carrier mobility. researchgate.net |
| Introduction of Heteroatoms | To modulate intermolecular interactions and electronic properties. | DFT | Crystal packing, charge distribution, and charge transport parameters. arxiv.org |
| Supramolecular Design | To control the self-assembly and morphology of this compound-based materials. mdpi.com | Molecular Dynamics (MD), DFT | Aggregation behavior, nanostructure formation. mdpi.com |
Applications in Chemical Machine Learning and Materials Science
The integration of machine learning (ML) with computational chemistry is revolutionizing the field of materials science, and the study of naphthobenzofurans is poised to benefit from these advancements. mdpi.comagh.edu.pl ML models can be trained on large datasets of computationally generated or experimental data to predict the properties of new molecules with a fraction of the computational cost of traditional quantum chemical calculations. nih.govnih.gov
In the context of this compound research, ML can be used to accelerate the discovery of new materials with desired properties. youtube.com For example, a model could be trained to predict the charge mobility or emission wavelength of a this compound derivative based on its molecular structure. nih.gov This allows for the rapid screening of vast chemical spaces to identify promising candidates for further investigation. rsc.orgschrodinger.com
Generative models, a class of ML algorithms, can even propose entirely new molecular structures that are optimized for a specific application. nih.gov By learning the underlying patterns in a dataset of known materials, these models can generate novel this compound derivatives with enhanced performance characteristics. nih.gov
Beyond property prediction, ML can also be used to enhance computational workflows. For instance, ML potentials can be used to accelerate molecular dynamics simulations, allowing for the study of larger systems over longer timescales. cecam.org This is particularly useful for investigating the morphology and dynamics of this compound-based materials in the solid state or in solution. nih.gov
The development of comprehensive materials databases is crucial for the success of ML in materials science. nih.gov By systematically calculating the properties of a wide range of this compound derivatives and storing this information in a structured database, researchers can create the necessary training data for developing accurate and predictive ML models. schrodinger.com This data-driven approach, combined with high-throughput computational screening, paves the way for a new era of accelerated materials discovery. rsc.orgyoutube.com
| Machine Learning Application | Description | Potential Impact on this compound Research |
| Property Prediction | Training ML models to predict the properties of new molecules based on their structure. nih.govnih.gov | Rapidly estimate the electronic, optical, and charge transport properties of novel this compound derivatives, accelerating the screening process. |
| Generative Modeling | Using ML algorithms to design new molecules with optimized properties. nih.gov | Discover entirely new this compound structures with superior performance for applications in organic electronics and beyond. |
| Accelerated Simulations | Employing ML potentials to speed up molecular dynamics and other simulations. cecam.org | Enable the study of larger and more complex systems, providing deeper insights into the morphology and dynamics of this compound-based materials. |
| High-Throughput Screening | Combining ML with automated computational workflows to screen large libraries of virtual compounds. rsc.orgschrodinger.commdpi.com | Efficiently identify the most promising this compound candidates for a given application from a vast chemical space. |
| Inverse Design | Starting with a desired property and using ML to determine the molecular structure that exhibits it. youtube.com | Shift the paradigm from trial-and-error discovery to targeted design of functional this compound materials. |
Applications of Naphthobenzofuran in Chemical Research
Development of Fluorescent Probes and Labels
The inherent fluorescence of certain naphthobenzofuran derivatives makes them prime candidates for the development of probes and labels used to investigate complex biological processes. acs.orgnih.gov Fluorescent probes are essential tools that allow for the real-time visualization of molecular and cellular events with high sensitivity. mdpi.comnih.gov
Research into fluorescent amino acids has led to the synthesis of highly conjugated this compound derivatives. acs.orgnih.gov These compounds expand the toolbox of available fluorophores for creating peptide-based optical probes. Current time information in Bangalore, IN. For instance, a synthesized this compound α-amino acid was found to have the most red-shifted absorption and emission spectra among a series of related compounds, with a notable brightness of 12100 cm⁻¹ M⁻¹. acs.orgnih.gov The photophysical properties of this and related dibenzofuran-based amino acids are detailed below.
| Compound ID | Substituent | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Brightness (ε × Φ_F, M⁻¹cm⁻¹) |
| 10a | This compound | 365 | 443 | 20500 | 0.59 | 12100 |
| 10b | Dibenzofuran-OMe | 332 | 385 | 19900 | 0.62 | 12300 |
| 10c | Dibenzofuran-CF₃ | 330 | 381 | 21500 | 0.49 | 10500 |
| 10d | Dibenzofuran (B1670420) | 328 | 379 | 18500 | 0.52 | 9600 |
| Data derived from a study on fluorescent dibenzofuran and this compound α-amino acids. acs.orgnih.gov |
In the field of chemical biology, there is significant interest in creating fluorescent analogues of natural amino acids to probe protein structure and function. Current time information in Bangalore, IN. this compound-containing α-amino acids have been developed as conformationally rigid analogues of tyrosine. nih.gov Due to their structural rigidity and enhanced fluorescent properties compared to naturally occurring amino acids, they serve as valuable tools for investigating peptide-protein interactions and biological mechanisms. acs.orgCurrent time information in Bangalore, IN. The incorporation of the this compound moiety creates a larger, more conjugated system than simpler dibenzofuran analogues, leading to more desirable, red-shifted optical properties. acs.orgnih.gov
Förster Resonance Energy Transfer (FRET) is a mechanism that describes the non-radiative transfer of energy between two light-sensitive molecules, a donor and an acceptor. thieme.derevvity.comthermofisher.com This process is highly sensitive to the distance between the molecules, making FRET an invaluable tool for studying molecular interactions. thieme.dethermofisher.comnih.gov While a related, less-conjugated dibenzofuran amino acid has been explicitly demonstrated to function as a FRET donor for monitoring peptide hydrolysis, the superior photophysical properties of the this compound analogue make it a highly promising candidate for developing next-generation FRET pairs. nih.gov Its significant brightness and distinct spectral characteristics suggest its potential for creating more sensitive and robust biosensors. acs.orgnih.gov
Scaffold for Heterocyclic Compound Synthesis
The this compound framework is not only a functional component itself but also serves as a key structural scaffold for the synthesis of more complex molecules. thieme.de The construction of fused hetero-polyaromatic compounds is of great interest for applications in both materials science and chemical biology. thieme.de Researchers have developed elegant synthetic routes, such as sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis, to regiospecifically construct functionalized naphthobenzofurans. thieme.de The ability to build upon this scaffold allows for the creation of large libraries of diverse compounds for screening and development. thieme.de
Nucleoside analogues are a critical class of molecules in medicinal chemistry and chemical biology, often used as antiviral and anticancer agents. mdpi.comnih.gov These molecules mimic natural nucleosides and can interfere with biological processes like DNA synthesis. medchemexpress.com While the synthesis of novel heterocyclic scaffolds is a major focus of drug discovery, nih.govderpharmachemica.com a review of the available scientific literature indicates that the specific use of the this compound core for the synthesis of nucleoside analogues is not a widely reported area of research.
Advanced Materials and Nanomaterials Integration
The unique electronic properties of the this compound ring system have led to its inclusion in the design of advanced materials. thieme.de Patents have disclosed the use of this compound derivatives as components in organic electronic devices. google.comgoogle.com Specifically, they are listed as potential heterocyclic groups for compounds used in organic light-emitting devices (OLEDs), where their structural and electronic characteristics can contribute to the stability and performance of the device. google.comgoogle.com
The creation of hybrid materials by combining functional organic molecules with graphene is a burgeoning field of materials science, aiming to leverage the properties of both components. beilstein-journals.orgacsmaterial.comgraphene-info.com Such hybrids are explored for uses in electronics, sensors, and energy storage. acsmaterial.com However, specific research detailing the functional integration of this compound with graphene-based materials is not prominently featured in the current scientific literature.
Molecular Electronics
This compound and its derivatives are emerging as a compelling class of materials within the field of molecular electronics. Their rigid, planar, and π-conjugated structures are fundamental to their potential application in electronic devices. The inherent electronic properties of the this compound core can be systematically tuned through chemical modifications, making them attractive candidates for components in organic field-effect transistors (OFETs).
The exploration of polycyclic aromatic compounds, including those with a this compound ring, for use in organic electronic devices has been noted in patent literature. For instance, compounds incorporating a this compound ring have been proposed as materials for organic electroluminescent devices and organic field-effect transistors. google.com The rationale behind this application lies in the ability of such structures to facilitate charge transport, a critical requirement for the semiconductor layer in an OFET. While specific performance data for OFETs based solely on this compound is still emerging in publicly accessible research, the performance of structurally related furan-fused aromatic compounds underscores their potential. For example, derivatives of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran have been synthesized and evaluated in OFETs, demonstrating the viability of the broader class of furan-containing polyaromatic hydrocarbons as p-type semiconductors.
The design of molecular wires is another area where this compound derivatives could find application. The extended π-system of the this compound structure provides a pathway for electron delocalization, a key characteristic for efficient charge transport over molecular distances. The ability to functionalize the this compound scaffold allows for the tuning of its electronic properties, such as the HOMO and LUMO energy levels, to match the work functions of different electrode materials, thereby potentially reducing the contact resistance in molecular electronic devices.
Optical Materials Design and Optimization
The unique photophysical properties of this compound derivatives make them highly suitable for the design and optimization of advanced optical materials. Their applications span from fluorescent probes to components in optoelectronic devices. The extended π-conjugation of the this compound system typically leads to strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum.
The photophysical properties of such compounds are critical for their application in optical materials. A high fluorescence quantum yield is desirable for applications requiring efficient light emission, such as in organic light-emitting diodes (OLEDs) or as fluorescent labels in bio-imaging. The tunability of the emission wavelength through chemical modification of the this compound core allows for the creation of materials that emit light across the visible spectrum.
Below is a table detailing the photophysical properties of a selected this compound derivative, highlighting its characteristics as an optical material.
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Brightness [cm⁻¹ M⁻¹] |
| This compound α-amino acid (10a) | 375 | 455 | 0.35 | 12100 |
Data sourced from a study on fluorescent dibenzofuran α-amino acids. acs.org
Furthermore, the application of this compound derivatives in dye-sensitized solar cells (DSSCs) is another promising avenue. In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the process of current generation. The broad absorption spectra and high molar extinction coefficients of some organic dyes are advantageous for efficient light harvesting. While research in this area is ongoing, the fundamental photophysical properties of naphthobenzofurans make them interesting candidates for future development as sensitizers in DSSCs. frontiersin.orgrsc.orgrsc.orgsigmaaldrich.comresearchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the "Mechanistic Investigations of Biological Activity of this compound Derivatives" that strictly adheres to the requested outline. The existing research accessible through searches does not provide the specific mechanistic details for this compound derivatives in the areas of tyrosinase inhibition, specific antimicrobial actions, or antiparasitic mechanisms as required by the prompt.
The available literature frequently discusses related but structurally distinct compounds, such as benzofurans, naphthoquinones, or naphthofuranquinones. Extrapolating findings from these different chemical scaffolds to this compound would be scientifically inaccurate and would violate the strict instructions to focus solely on the specified compound.
Therefore, the requested article cannot be generated with the required level of detail, accuracy, and adherence to the provided structure due to the lack of specific research findings on the mechanistic pathways of this compound derivatives for the outlined biological activities.
Mechanistic Investigations of Biological Activity of Naphthobenzofuran Derivatives
Antiparasitic Activity Mechanisms
Antiplasmodial Effects (e.g., Plasmodium falciparum)
Derivatives of 3(2H)-benzofuranone have demonstrated notable efficacy against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A primary mechanism contributing to this antiplasmodial activity is the inhibition of hemozoin biocrystallization. nih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov Benzofuranone derivatives disrupt this critical detoxification process. nih.gov
Studies on a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones revealed that compounds with high selectivity indices exhibited moderate to prominent inhibitory effects on β-hematin formation, the synthetic equivalent of hemozoin. nih.gov This suggests that the antiplasmodial action is, at least in part, due to the buildup of toxic heme within the parasite. The activity of these compounds varies significantly with the substituents on both the benzofuranone core and the attached nitroheteroaryl moiety. For instance, 5-nitrofuran and 5-nitrothiophene analogs were found to be more potent against the drug-sensitive 3D7 strain, whereas 5-nitroimidazole and 4-nitroimidazole (B12731) analogs showed high selectivity and activity against the resistant K1 strain. nih.gov
Table 1: In Vitro Antiplasmodial Activity of Selected (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone Analogs
| Compound ID | Substituent (R) on Benzofuranone | Heteroaryl Moiety | IC₅₀ (μM) vs. 3D7 Strain | IC₅₀ (μM) vs. K1 Strain |
|---|---|---|---|---|
| 9c | 5-Iodo | 5-Nitrofuran | 0.93 | 6.53 |
| 10d | 6-Chloro | 5-Nitrothiophene | 1.15 | >17.16 |
| 10e | 6-Methoxy | 5-Nitrothiophene | 1.52 | 8.82 |
| 10g | 7-Methoxy | 5-Nitrothiophene | 0.28 | 7.94 |
Data sourced from studies on P. falciparum strains. nih.gov
Antileishmanial Activity (e.g., L. donovani)
Investigations into isobenzofuranone derivatives have revealed potent antileishmanial effects against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The mechanism of action for these compounds is multifaceted, involving the inhibition of essential parasite enzymes and the induction of a host immune response. nih.gov
One key target identified is the parasite's type II DNA topoisomerase (LdTOPII). nih.gov This enzyme is crucial for managing the topology of DNA, particularly the replication of the kinetoplast DNA (kDNA) network, a unique feature of kinetoplastid protozoa. nih.gov Certain isobenzofuranone derivatives, such as 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3), have been shown to inhibit the decatenation activity of LdTOPII. nih.gov This interference with the enzyme's function disrupts fundamental cellular processes, ultimately leading to parasite cell death, which exhibits features of apoptosis, including the induction of reactive oxygen species (ROS). nih.gov
Furthermore, treatment with these derivatives in animal models resulted in the clearance of parasites from the liver and spleen, which was associated with the induction of Th1 cytokines, indicating that the compounds also stimulate a cell-mediated immune response to eliminate the intracellular parasites. nih.gov
**Table 2: Antileishmanial Activity of Selected Isobenzofuranone Derivatives Against *L. donovani***
| Compound ID | Chemical Name | Key Mechanistic Target |
|---|---|---|
| JVPH3 | 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Type II DNA Topoisomerase (LdTOPII) |
| 7 | 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Not specified |
| 8 | 3-(2,6-dimethoxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Not specified |
Data sourced from in vitro and in vivo studies. nih.govnih.gov
DNA/RNA Interaction Studies (e.g., Intercalation, Telomerase Inhibition by Analogs)
While direct studies on naphthobenzofuran are limited, research on analogous benzofuran (B130515) structures indicates a strong potential for interaction with nucleic acids, a common mechanism for anticancer and antimicrobial agents.
DNA Intercalation: Intercalation is a binding mode where planar molecules insert themselves between the base pairs of DNA, causing structural distortion and inhibiting processes like replication and transcription. nih.gov The planar aromatic system of the this compound core is structurally conducive to such interactions. nih.gov Studies on certain benzofuran derivatives have provided evidence for this mechanism. For example, a series of benzofuran-3-ols and their fused benzofuropyrazole analogs were found to have strong DNA-binding affinities. nih.gov Viscosity measurements of calf-thymus DNA solutions increased upon the addition of these compounds, a characteristic hallmark of intercalation. nih.gov In another study, newly synthesized benzofuran derivatives were observed to inhibit the cleavage of plasmid DNA by restriction endonucleases, which suggests a direct binding interaction that protects the restriction site, consistent with intercalation. nih.gov
Telomerase Inhibition: Telomerase is a reverse transcriptase enzyme essential for maintaining telomere length in most cancer cells, making it a prime target for anticancer drug development. mdpi.combrieflands.com Inhibition of telomerase leads to telomere shortening and eventual cell death. mdpi.com Some natural and synthetic products containing benzofuran systems are known to inhibit this enzyme. For instance, a class of quinone antibiotics known as rubromycins, which possess a benzofuran system, are strong inhibitors of human telomerase. This activity contributes to the arrest of cell growth and apoptosis in tumor cells. nih.gov More broadly, various natural flavonoids, some of which share structural similarities with components of the this compound scaffold, have been identified as telomerase inhibitors. mdpi.com These findings suggest that this compound derivatives could be rationally designed to target telomerase.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a chemical scaffold. For derivatives related to naphthobenzofurans, SAR analyses have provided key insights at the molecular level.
For Antiplasmodial Activity: In the (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone series, SAR studies revealed that antiplasmodial potency is highly dependent on the substitution patterns of both the benzofuranone ring and the appended nitroheteroaryl group. nih.gov
Nitroheteroaryl Moiety: The nature of this group dictates the activity profile against different parasite strains. 5-Nitroimidazole and 4-nitroimidazole scaffolds conferred higher activity against the multidrug-resistant K1 strain, while 5-nitrofuran and 5-nitrothiophene scaffolds were more effective against the drug-sensitive 3D7 strain. nih.gov
Benzofuranone Ring Substituents: The position and electronic nature of substituents on the benzofuranone core are critical. For the 5-nitrothiophene series, derivatives with a 7-methoxy group (10g) or a 6-chloro group (10d) were highly active against the 3D7 strain. nih.gov Among 5-nitrofuran analogs, a 5-iodo substitution (9c) yielded the highest activity against the 3D7 strain. nih.gov
For Antileishmanial Activity: In the case of isobenzofuranone derivatives, SAR studies have highlighted specific structural requirements for potent activity against Leishmania.
C-3 Position Substituent: The nature of the group at the C-3 position of the isobenzofuranone nucleus is a key determinant of efficacy. A common feature among the most active compounds is a directly attached, oxygenated aromatic ring at this position. nih.gov
Steric and Electronic Factors: A quantitative structure-activity relationship (QSAR) analysis of 2-phenyl-2,3-dihydrobenzofurans identified several important features. The study confirmed the significant role of an acrylate (B77674) unit at C-5 and a positive steric effect from bulky ester groups on that acrylate. nih.gov Furthermore, electron-withdrawing substitutions on the 2-phenyl ring (at C-3′, C-4′, or C-5′) and the presence of hydrogen-bond donors at C-3′ and C-5′ were predicted to improve antileishmanial potency. nih.gov This indicates that a combination of steric bulk and specific electronic properties governs the interaction with the biological target.
Environmental Chemistry and Fate of Naphthobenzofuran
Degradation Pathways in Environmental Compartments
The environmental persistence of naphthobenzofuran is determined by its susceptibility to various degradation processes. These processes, which vary in importance across different environmental compartments like air, water, and soil, include photodegradation, hydrolysis, and reactions with atmospheric radicals.
This compound, with its extensive aromatic structure, can absorb ultraviolet (UV) radiation from sunlight, leading to its transformation through photodegradation. This process is a significant degradation pathway, particularly in the atmosphere and surface waters. The absorption of UV light excites the molecule to a higher energy state, initiating a series of chemical reactions.
Research on related benzofuran (B130515) compounds, such as the pesticide carbofuran, has identified several key photodegradation by-products formed through processes that may also apply to this compound. nih.gov These potential transformation pathways include:
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
Oxidation: Transformation of the 2,3-dihydrobenzofuran ring. nih.gov
Photo-Fries Rearrangement: A rearrangement reaction of the core structure. nih.gov
Cleavage of Functional Groups: Breaking of bonds within the molecule, such as the carbamate group in carbofuran. nih.gov
The presence of other substances in the environment can influence the rate of photodegradation. For instance, benzophenones, which are common UV filters found in water, can act as photosensitizers, producing reactive intermediates that accelerate the degradation of other organic pollutants. mdpi.com
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The core structure of this compound is an aromatic ether, a class of compounds known for its general stability towards hydrolysis under typical environmental conditions (i.e., neutral pH).
Studies on the hydrolysis kinetics of various organic compounds show that stability is highly dependent on the functional groups present and the pH of the aqueous media. nih.govnih.gov For example, esters are often associated with hydrolytic lability, whereas ether linkages, like the one in the furan (B31954) ring of this compound, are significantly more resistant. Therefore, the direct hydrolytic transformation of the parent this compound molecule in environmental waters is expected to be a very slow and minor degradation pathway.
In the atmosphere, the primary degradation pathway for many organic pollutants is reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH). The hydroxyl radical is a powerful oxidant that initiates degradation through addition or hydrogen abstraction reactions.
For this compound, the reaction with •OH is expected to be rapid and dominated by the addition of the radical to the electron-rich aromatic rings (naphthalene and benzene) and the furan moiety. researchgate.netresearchgate.net
Furan Ring: Studies on furan and its derivatives show a high reactivity with •OH, often at a nearly diffusion-controlled rate. nih.gov This reaction can lead to ring-opening and the formation of highly oxygenated, less volatile products.
Naphthalene (B1677914) Moiety: The reaction of •OH with naphthalene is also known to produce a variety of oxygenated products, including naphthoquinones. researchgate.net
The kinetics of these reactions often exhibit a negative dependence on temperature, indicating the dominance of addition reactions under atmospheric conditions. researchgate.net The rate constants for the reaction of hydroxyl radicals with compounds structurally related to this compound are high, suggesting a short atmospheric lifetime for the parent compound.
Table 1: Research Findings on Reactions with Hydroxyl Radicals
| Compound Class | Primary Reaction Mechanism | Key Findings | Reference |
|---|---|---|---|
| Furan Fatty Acids | Hydroxyl Radical Scavenging | React rapidly with •OH at a near diffusion-controlled rate (1.7 x 1010 M-1 s-1), demonstrating potency as •OH scavengers. | nih.gov |
| Naphthalene | •OH Addition | Oxidation initiated by •OH leads to the formation of ring-opening products and oxygenated derivatives like 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). | researchgate.net |
| Furan & Alkylated Derivatives | •OH Addition | Reactions display a negative temperature dependence, indicating the dominance of addition pathways under atmospheric and low-temperature combustion conditions. | researchgate.net |
| Benzoic Acid | •OH Addition & H-Abstraction | Reaction pathways involve the formation of pre-reactive complexes. Addition reactions are favored over hydrogen abstraction. | rsc.org |
Biotransformation and Metabolism in Environmental Systems
In soil, sediment, and water, biotransformation by microorganisms is a critical process determining the fate of organic pollutants. For compounds containing a furan ring, like this compound, metabolism is often initiated by oxidation of this ring. nih.gov
The primary enzymatic system responsible for this initial attack is cytochrome P450 monooxygenase (P450). This reaction typically generates a highly reactive electrophilic intermediate, which can be either an epoxide or a cis-enedione, depending on the substituents on the furan ring. nih.gov These reactive metabolites can then undergo several subsequent reactions:
Detoxification: A common detoxification pathway involves conjugation with glutathione (GSH), a cellular antioxidant, which facilitates further metabolism and excretion. nih.gov
Cellular Damage: Alternatively, the reactive intermediates can bind to cellular nucleophiles such as proteins and DNA, which is a mechanism often linked to the toxicity of furan-containing compounds. nih.gov
Environmental Monitoring and Detection Methodologies
Assessing the extent of environmental contamination by this compound requires robust monitoring and detection methods. As a semi-volatile organic compound, it can be distributed across air, water, soil, and sediment. A comprehensive monitoring program involves several key steps. eurofinsus.comrssl.com
Table 2: Methodologies for Environmental Monitoring of this compound
| Monitoring Step | Technique/Methodology | Description |
|---|---|---|
| Sample Collection | Grab sampling, passive samplers (air), solid-phase extraction (water), core sampling (soil/sediment). | Collection of representative samples from environmental compartments. Aseptic techniques are critical if microbial analysis is also planned. eurofinsus.com |
| Sample Preparation | Solvent extraction (e.g., Soxhlet), solid-phase microextraction (SPME), pressurized liquid extraction. | Isolation and concentration of the target analyte from the complex environmental matrix. |
| Sample Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Separation of the analyte from other compounds followed by highly sensitive and specific detection and quantification. nih.gov |
| Data Interpretation | Comparison with background levels, regulatory standards, and data from fate models. | Assessing the level of contamination and potential risks. |
For polycyclic aromatic hydrocarbons (PAHs) and related compounds, immunosensing techniques are also emerging as a method for rapid, in-situ screening of water samples, complementing traditional laboratory-based methods. nih.gov
Quantitative Environmental Fate Modeling
Quantitative environmental fate models are powerful computational tools used to predict the distribution, transport, and persistence of chemicals released into the environment. researchgate.netup.pt These models integrate a chemical's physicochemical properties with the characteristics of a defined environmental scenario to simulate its behavior over time. rsc.org
For this compound, a multimedia fugacity-based model would be appropriate. nih.gov Such a model divides the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation, biota) and calculates the chemical's distribution based on its tendency to "escape" from each phase.
The key inputs and outputs of a typical environmental fate model are summarized below.
Table 3: Components of a Quantitative Environmental Fate Model
| Model Component | Description | Examples for this compound |
|---|---|---|
| Chemical Properties (Inputs) | Physicochemical data that govern partitioning and reactivity. | Molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Kow), degradation half-lives (in air, water, soil). |
| Environmental Scenario (Inputs) | Physical dimensions and properties of the defined environment. | Volume/area of air, water, soil compartments; temperature; organic carbon content of soil/sediment; advection rates (wind/water currents). |
| Emission Data (Inputs) | The rate and location of chemical release into the environment. | Estimated annual emissions from industrial processes, combustion sources, or spills into specific compartments. |
| Model Outputs | Predicted concentrations, residence times, and fluxes of the chemical. | Predicted Environmental Concentrations (PECs) in each compartment, overall persistence, potential for long-range transport, dominant loss processes. |
These models are essential for risk assessment, helping to identify compartments where the chemical is likely to accumulate and to predict the long-term impacts of planned emission reduction strategies. researchgate.net
Historical Perspectives and Future Research Directions
Evolution of Naphthobenzofuran Synthesis Research
The synthesis of naphthobenzofurans, a class of fused hetero-polyaromatic compounds, has been a subject of considerable interest due to their potential applications in materials science and chemical biology. thieme.de Over the last two decades, significant research has focused on the development of novel synthetic methodologies for these complex heterocyclic systems. researchgate.net
Early approaches to this compound synthesis often relied on classical multi-step procedures. However, the evolution of synthetic strategies has moved towards more efficient and elegant methods, such as tandem cyclization and functionalization strategies. vulcanchem.com A key advancement has been the development of intramolecular cyclization of open-chain precursors, which offers four distinct pathways based on the formation of the furan (B31954) ring's O-C2, C2-C3, C3-b, or O-b bonds. researchgate.net
More recent research has focused on cascade reactions and one-pot syntheses, which allow for the construction of the this compound core with greater atom economy and efficiency. For instance, a notable development is the sequential Sonogashira coupling/alkyne carbonyl metathesis, which provides a regioselective route to fused naphthobenzofurans with specific substituents. thieme.de Another innovative approach involves a rationally designed aromatization-cyclization cascade that includes the cleavage of multiple C(sp3)-H and C(sp3)-F bonds under simple reaction conditions. researchgate.net The use of palladium-mediated coupling between o-halophenols and alkynes has also been a successful strategy for synthesizing diversely functionalized benzofurans and, by extension, naphthobenzofurans. researchgate.net
The exploration of novel catalytic systems has been a driving force in the evolution of this compound synthesis. While traditional methods often employed stoichiometric reagents, modern approaches increasingly utilize catalysts to promote desired transformations with higher selectivity and yields. researchgate.net For example, the use of tetrabutylammonium (B224687) bromide (TBAB) as an additive in conjunction with a cesium carbonate base has been shown to be crucial for certain transformations leading to densely functionalized naphtho[1,2-b]furan (B1202928) products. researchgate.net
The table below summarizes some key evolutionary milestones in the synthesis of naphthobenzofurans, highlighting the shift from classical methods to modern, more efficient strategies.
| Decade | Key Synthetic Advancements | Catalyst/Reagent Highlights |
| Pre-2000s | Multi-step classical syntheses, often with limited functional group tolerance. | Stoichiometric reagents, strong acids/bases. |
| 2000s | Development of intramolecular cyclization strategies and palladium-catalyzed cross-coupling reactions. researchgate.net | Palladium catalysts, various ligands. |
| 2010s-Present | Emergence of cascade reactions, one-pot syntheses, and C-H activation/functionalization. thieme.deresearchgate.net | Transition metal catalysts (e.g., Palladium, Scandium), organocatalysts, photoredox catalysts. researchgate.net |
This continuous evolution in synthetic methodologies has not only expanded the library of accessible this compound derivatives but has also paved the way for their exploration in various scientific fields.
Advancements in Characterization Techniques
The structural elucidation and characterization of naphthobenzofurans have been significantly advanced by a suite of modern spectroscopic and analytical techniques. These methods are crucial for confirming the molecular structure, determining purity, and understanding the physicochemical properties of these complex molecules.
Spectroscopic Analysis is a cornerstone for the characterization of naphthobenzofurans. sevenstarpharm.com Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms within the molecule. nih.gov Early NMR studies on related heterohelicenes suggested potential bond lengthening in the interior of the helical structure, a hypothesis that can now be confirmed with advanced computational chemistry. nih.gov The analysis of complex metabolite mixtures by NMR has also seen a surge in interest, offering methods to characterize compounds that are otherwise difficult to isolate. nih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy: These techniques are invaluable for identifying the functional groups present in a molecule. nih.gov For instance, the acylation of 2-ethylnaphtho[2,1-b]furan results in a mixture of derivatives whose structures have been characterized by IR spectroscopy, among other methods. researchgate.net FTIR spectroscopy is particularly useful for analyzing the secondary structures of proteins and can be applied to study the interactions of naphthobenzofurans with biological macromolecules. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for determining concentration and purity. sevenstarpharm.com The conjugation in the this compound system often leads to characteristic absorption bands in the UV-Vis spectrum.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound, providing crucial information for structural confirmation. researchgate.net
The table below outlines the primary spectroscopic techniques used in the characterization of naphthobenzofurans and the type of information each provides.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. nih.gov |
| FTIR/IR | Presence of specific functional groups. nih.gov |
| UV-Vis | Electronic transitions, conjugation, concentration. sevenstarpharm.com |
| Mass Spectrometry | Molecular weight, fragmentation pattern. researchgate.net |
In addition to these core techniques, X-ray diffraction analysis provides definitive proof of the three-dimensional structure of crystalline this compound derivatives. researchgate.net The combination of these advanced characterization methods allows for a comprehensive understanding of the structure and properties of this important class of compounds. The field has also seen significant progress in nanoparticle characterization, with methodologies for defining physicochemical properties and assessing drug release and tissue distribution, which could be relevant for future applications of this compound-based nanomaterials. nih.govspringernature.com
Emerging Trends in Theoretical and Computational Chemistry
Theoretical and computational chemistry are playing an increasingly vital role in understanding the properties and reactivity of naphthobenzofurans. ub.edu These methods provide insights that complement experimental findings and guide the design of new molecules with desired characteristics. mdpi.com
One of the key areas of focus is the use of Density Functional Theory (DFT) calculations. nih.govresearchgate.net DFT is employed to:
Predict Molecular Geometries: Optimized geometries of this compound derivatives can be calculated, providing insights into their three-dimensional structure. nih.gov
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of synthetic pathways, helping to understand the plausibility of proposed mechanisms. For example, DFT calculations have been used to explain the reactivity of propargyl-allenyl cations in the synthesis of related furan systems. researchgate.net
Interpret Spectroscopic Data: Calculated NMR chemical shifts can be compared with experimental data to confirm structural assignments. nih.gov
Another emerging trend is the application of computational methods to study the interactions of naphthobenzofurans with biological targets . mdpi.com Molecular modeling and docking studies can predict how these molecules bind to enzymes or receptors, providing a rationale for their biological activity. For instance, computational studies on thienobenzo- and naphtho-triazoles, which share structural similarities with naphthobenzofurans, have shown that their binding to cholinesterases involves π-π stacking and hydrogen bonding. mdpi.com
The development of new theoretical approaches and algorithms is a continuous process, driven by the need to model increasingly complex systems. mdpi.com This includes the emergence of Data Science, Machine-Learning, and High-Throughput approaches in computational chemistry, which have the potential to accelerate the discovery and optimization of new materials and pharmaceuticals. ub.eduunina.it
The table below highlights some of the key applications of theoretical and computational chemistry in the study of naphthobenzofurans.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism elucidation, prediction of spectroscopic properties. nih.govresearchgate.net |
| Molecular Docking/Modeling | Prediction of binding modes with biological targets, understanding structure-activity relationships. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions and interactions in a biological environment. |
| Machine Learning/AI | Accelerating the discovery of new this compound-based materials and pharmaceuticals. unina.it |
As computational power and theoretical models continue to advance, the synergy between computational and experimental chemistry is expected to become even more crucial in the field of this compound research.
Future Opportunities in Late-Stage Functionalization and Green Chemistry
The fields of late-stage functionalization (LSF) and green chemistry present significant future opportunities for the synthesis and application of naphthobenzofurans. These areas focus on developing more efficient, selective, and environmentally benign chemical transformations.
Late-Stage Functionalization (LSF) involves the introduction of chemical groups into a complex molecule at a late point in the synthetic sequence. nih.gov This strategy is particularly valuable for rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR). rsc.org For naphthobenzofurans, LSF offers the potential to:
Diversify existing scaffolds: New functional groups can be introduced onto the this compound core, creating a library of derivatives for biological screening or materials science applications.
Improve physicochemical properties: LSF can be used to modify properties such as solubility, lipophilicity, and metabolic stability.
Access novel chemical space: By targeting C-H bonds, which are ubiquitous in organic molecules, LSF can lead to the formation of previously inaccessible analogs. nih.gov
The development of site-selective LSF reactions is a major research goal. wikipedia.org While some LSF reactions are inherently site-selective based on the substrate's reactivity, others rely on catalyst control to direct the functionalization to a specific position. wikipedia.org The use of visible-light metallaphotocatalysis is an emerging technique that allows for site-specific reactions under mild conditions. rsc.org
Green Chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The 12 principles of green chemistry provide a framework for developing more sustainable synthetic routes. mit.eduvapourtec.com For this compound synthesis, future research can focus on:
Maximizing Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. acs.org
Using Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. nih.gov
Employing Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. wikipedia.org
Improving Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org
Utilizing Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. wikipedia.org
The table below summarizes the key principles of green chemistry and their potential application in this compound synthesis.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing cascade reactions and one-pot syntheses. acs.org |
| Safer Solvents | Exploring aqueous reaction conditions or solvent-free reactions. nih.gov |
| Catalysis | Developing highly efficient and recyclable catalysts. wikipedia.org |
| Energy Efficiency | Utilizing photochemical or electrochemical methods that operate at ambient temperature. vapourtec.com |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the this compound core. wikipedia.org |
By embracing the principles of LSF and green chemistry, future research on naphthobenzofurans can lead to the development of more sustainable and efficient synthetic methods, facilitating the discovery of new molecules with important applications.
Interdisciplinary Research Frontiers
The unique structural and electronic properties of naphthobenzofurans position them at the forefront of interdisciplinary research, particularly at the interface of chemistry with materials science and biological sciences.
Chemistry at the Interface with Materials Science
Naphthobenzofurans are considered valuable building blocks in materials science due to their fused aromatic system, which can impart desirable electronic and photophysical properties to larger molecular architectures. thieme.deresearchgate.net The interdisciplinary nature of materials science, which incorporates elements of physics, chemistry, and engineering, provides a fertile ground for the application of these compounds. wikipedia.org
Future research in this area is likely to focus on:
Organic Electronics: The extended π-conjugation in naphthobenzofurans makes them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Fluorescent Probes: The inherent fluorescence of many this compound derivatives can be tuned by modifying their substituents. This allows for the development of sensitive and selective fluorescent probes for detecting ions, molecules, or changes in the microenvironment.
Advanced Materials: The incorporation of this compound units into polymers or other macromolecular structures could lead to the creation of new materials with unique optical, thermal, or mechanical properties.
The table below outlines potential applications of naphthobenzofurans in materials science.
| Application Area | Rationale |
| Organic Electronics | Extended π-conjugation, tunable electronic properties. |
| Fluorescent Probes | Inherent fluorescence, sensitivity to the chemical environment. |
| Advanced Polymers | Rigid, planar structure can enhance thermal stability and mechanical strength. |
The continued development of synthetic methodologies for functionalized naphthobenzofurans will be crucial for advancing these applications.
Chemistry at the Interface with Biological Sciences (Mechanism-Focused)
The intersection of this compound chemistry with biological sciences offers exciting opportunities for understanding and influencing biological processes at a molecular level. hokudai.ac.jp Research in this area is increasingly focused on elucidating the mechanisms of action of these compounds.
Key areas of mechanism-focused research include:
Enzyme Inhibition: this compound derivatives can be designed to interact with the active sites of specific enzymes. Understanding the molecular interactions, such as hydrogen bonding and π-π stacking, that govern this binding is crucial for developing potent and selective inhibitors. mdpi.com For example, the stereochemistry of a molecule can significantly influence its interaction with biological targets. vulcanchem.com
DNA Intercalation and Quadruplex Stabilization: The planar aromatic structure of naphthobenzofurans makes them potential DNA intercalators or stabilizers of G-quadruplex structures, which are implicated in cancer and other diseases. researchgate.net
Chemoenzymatic Synthesis: The integration of enzymatic transformations into the synthesis of complex natural products, including those with this compound-like cores, is a rapidly growing field. nih.gov This approach can lead to more efficient and stereoselective syntheses.
The table below summarizes the mechanism-focused biological research areas for naphthobenzofurans.
| Research Area | Focus of Investigation |
| Enzyme Inhibition | Elucidating binding modes and structure-activity relationships. mdpi.com |
| DNA Interactions | Studying intercalation and G-quadruplex stabilization. researchgate.net |
| Chemoenzymatic Synthesis | Utilizing enzymes for stereoselective transformations. nih.gov |
Interdisciplinary research that combines synthetic chemistry, computational modeling, and biological assays will be essential for unlocking the full potential of naphthobenzofurans in these frontier areas. nih.gov
Q & A
Q. What are the common synthetic routes for naphthobenzofuran derivatives, and how are they validated experimentally?
this compound derivatives are typically synthesized via microwave-assisted methods or ring-contraction reactions. For example, microwave irradiation under solvent-free conditions can yield naphtho[2,1-b]furan-1,3,4-benzotriazepines, with purity confirmed by thin-layer chromatography (TLC) and column chromatography . Another route involves alkaline ring contraction of oxobenzopyrans to form fluorescent naphthofurans, followed by coupling with amino acids for biomolecular labeling. Experimental validation includes H NMR (400 MHz, DMSO-d) for structural confirmation and fluorescence spectroscopy to assess quantum yields .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
Key techniques include:
- H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons in DMSO-d at δ 7.2–8.5 ppm) .
- Fluorescence spectroscopy : To measure emission maxima (e.g., 420–480 nm) and quantum yields (Φ = 0.3–0.6) for derivatives used as biomolecular labels .
- TLC and melting point analysis : To verify purity and compound identity .
Q. What are the primary applications of this compound in academic research?
this compound derivatives are primarily used as fluorescent labels for peptides and biomolecules due to their moderate quantum yields and stability in aqueous media. For example, coupling naphthofurans with L-amino acids enables tracking in peptide synthesis and cellular imaging .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis protocols for this compound derivatives to improve yield and scalability?
Methodological steps include:
- Reaction parameter screening : Varying microwave power (100–300 W), irradiation time (5–30 min), and solvent systems to balance reaction efficiency and product stability .
- Catalyst selection : Testing iron-catalyzed vinylogous Michael reactions for regioselective furan formation .
- Scale-up validation : Reproducing small-scale results in larger reactors while monitoring purity via TLC and NMR .
Q. How can contradictions in fluorescence quantum yield data for this compound derivatives be resolved?
Contradictions often arise from solvent polarity, concentration-dependent quenching, or instrument calibration. Researchers should:
- Standardize measurement conditions : Use degassed solvents, matched excitation/emission slit widths, and reference dyes (e.g., quinine sulfate for Φ calibration) .
- Cross-validate methods : Compare results from fluorescence spectroscopy with time-resolved fluorescence or computational predictions (e.g., TD-DFT calculations) .
Q. What mechanistic insights can computational studies provide for this compound synthesis and reactivity?
Density functional theory (DFT) can model:
- Transition states : For ring-contraction reactions to identify rate-limiting steps .
- Electronic properties : HOMO-LUMO gaps to predict fluorescence behavior and substituent effects .
- Catalytic pathways : Iron-catalyzed mechanisms, including ligand exchange and intermediate stabilization .
Q. How can environmental toxicity assessments for this compound derivatives be integrated into synthetic workflows?
Researchers should:
- Adopt ecotoxicology models : Use in silico tools (e.g., EPA’s ECOSAR) to predict acute/chronic toxicity based on structural analogs .
- Screen metabolites : Analyze degradation products via LC-MS to identify persistent or bioaccumulative byproducts .
- Collaborate with toxicologists : Design joint studies to validate computational predictions with in vitro assays (e.g., cytotoxicity in human cell lines) .
Methodological Considerations
- Experimental design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis protocols, including reagent purity, spectral data, and reproducibility checks .
- Data interpretation : Address contradictions by cross-referencing NMR/fluorescence data with computational models and peer-reviewed literature .
- Research question formulation : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with gaps in synthesis, characterization, or applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
